molecular formula C8H5BrIN B3132552 1H-Indole, 6-bromo-3-iodo- CAS No. 372077-73-1

1H-Indole, 6-bromo-3-iodo-

Cat. No.: B3132552
CAS No.: 372077-73-1
M. Wt: 321.94 g/mol
InChI Key: OJAYNNMMSFTUOG-UHFFFAOYSA-N
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Description

1H-Indole, 6-bromo-3-iodo- is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.

Mechanism of Action

Preparation Methods

The synthesis of 1H-Indole, 6-bromo-3-iodo- typically involves halogenation reactions. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS). This is followed by iodination at the 3-position using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions .

Industrial production methods for halogenated indoles often involve similar halogenation reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1H-Indole, 6-bromo-3-iodo- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole, 6-bromo-3-iodo- has a wide range of applications in scientific research:

Properties

IUPAC Name

6-bromo-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYNNMMSFTUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718771
Record name 6-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372077-73-1
Record name 6-Bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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